

# Vps34-IN1 dose-response optimization

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**Compound Focus:** Vps34-IN-1

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## VPS34-IN1 Quick Reference

**VPS34-IN1** is a potent and highly selective inhibitor of the class III phosphoinositide 3-kinase (PI3K), Vps34 [1] [2]. It is widely used in research to study autophagy, vesicular trafficking, and specific signaling pathways.

The table below summarizes the core biochemical and in-cell activity data for your reference:

Parameter	Description / Value	Experimental Context / Key Findings
Primary Target	Vps34 (Class III PI3K) [1]	Recombinant Vps34-Vps15 complex (cell-free assay).
In vitro IC <sub>50</sub>	25 nM [1] [2] [3]	
Selectivity	>10,000-fold selective for Vps34 over Class I PI3Ks (p110 $\alpha$ , p110 $\beta$ , p110 $\gamma$ , p110 $\delta$ ) and Class II PI3Ks (PI3KC2 $\alpha$ , PI3KC2 $\beta$ , PI3KC2 $\gamma$ ) [1].	No significant inhibition observed across a panel of 340 protein kinases and 25 lipid kinases [1].
Cellular Phenotype (PtdIns(3)P Dispersal)	IC <sub>50</sub> ~0.1-1 $\mu$ M [1]	Rapid, dose-dependent dispersal of a PtdIns(3)P probe from endosome membranes within 1 minute [1].

Parameter	Description / Value	Experimental Context / Key Findings
Cellular Phenotype (SGK3 Phosphorylation Inhibition)	~40% inhibition at 0.1 $\mu\text{M}$ ; ~60% inhibition at 1 $\mu\text{M}$ [1] [3]	Observed within 1 minute of treatment in cells. SGK2 isoform (lacking a PX domain) is not inhibited [1].
Antileukemic Activity (Cell Viability $\text{IC}_{50}$ )	Ranging from ~2 $\mu\text{M}$ to >5 $\mu\text{M}$ [4]	48-hour treatment in a panel of Acute Myeloid Leukemia (AML) cell lines (e.g., MOLM-14, MV4-11).
Cytotoxicity ( $\text{CC}_{50}$ )	26.83 $\mu\text{M}$ [2]	48-hour exposure in VERO-E6 cells.

## Experimental Protocols and Workflows

Here are detailed methodologies for key experiments using VPS34-IN1, based on published research.

### Protocol 1: Inhibiting Autophagy and SGK3 Signaling

This protocol is adapted from studies investigating SGK3 phosphorylation and autophagy modulation [1] [3].

#### 1. Stock Solution Preparation

- Prepare a 10-85 mM stock solution in DMSO (e.g., 85 mg/mL) [2].
- **Important:** Use fresh, moisture-absorbing DMSO as it can reduce solubility. Aliquot and store at  $-20^{\circ}\text{C}$  or  $-80^{\circ}\text{C}$ .

#### 2. Cell Treatment

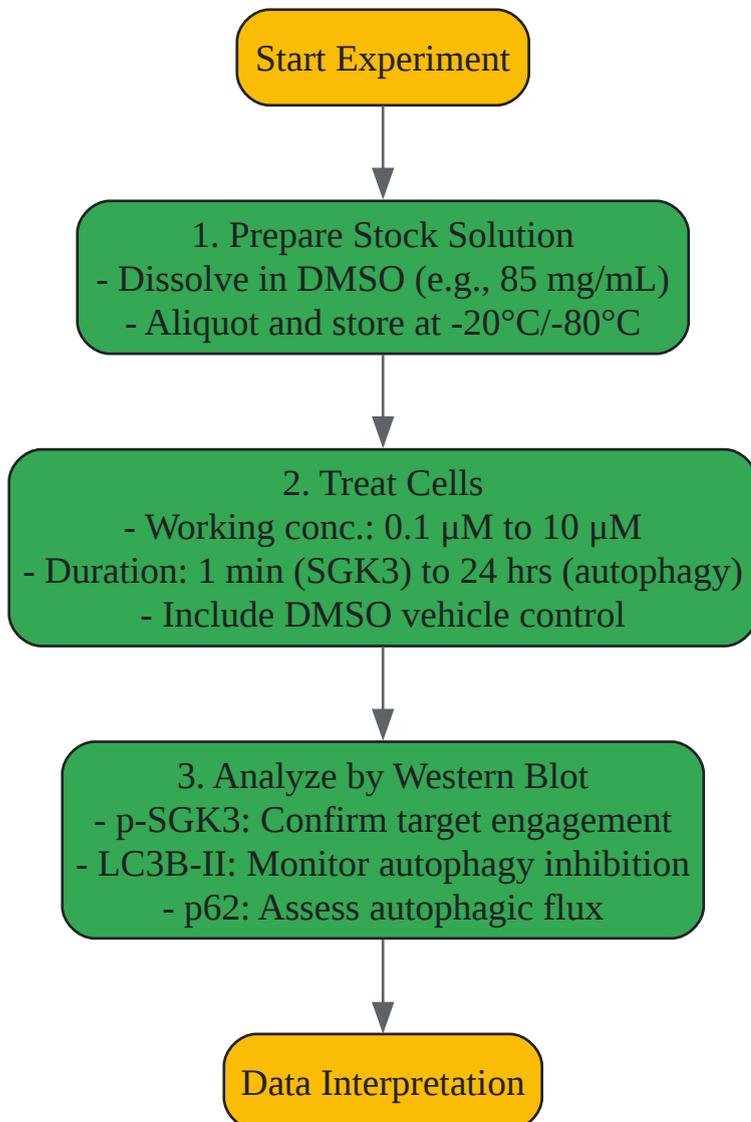
- **Cell Lines Used:** Various cancer cell lines (e.g., Huh7, MHCC97H, MOLM-14) [4] [3].
- **Working Concentrations:** A range of 0.1  $\mu\text{M}$  to 10  $\mu\text{M}$  is commonly used.
  - For rapid PtdIns(3)P dispersal or SGK3 dephosphorylation: **0.1 - 1  $\mu\text{M}$  for 1 minute to 1 hour** [1].

- For sustained inhibition of autophagy and assessment of downstream effects: **1 - 5  $\mu$ M for 6 to 24 hours** [4] [3].
- **Controls:** Always include a vehicle control (DMSO at the same concentration used for VPS34-IN1).

### 3. Analysis: Western Blotting

- **Primary Antibodies:**
  - **Phospho-SGK3 (T-loop & Hydrophobic motif):** To confirm target engagement and inhibition of SGK3 activity [1].
  - **LC3B:** To monitor autophagy modulation. VPS34-IN1 treatment typically reduces lipidated LC3-II levels by blocking autophagosome formation [4].
  - **p62/SQSTM1:** Assess for accumulation, indicating impaired autophagic flux [4].

The workflow for this protocol can be summarized as follows:



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## Protocol 2: Cell Viability and Synergy Assays

This protocol is based on research exploring the anti-leukemic activity of VPS34-IN1, both alone and in combination with other drugs [4].

### 1. Cell Seeding and Compound Addition

- Seed AML cell lines (e.g., MOLM-14, MV4-11) at a density of **10,000 cells per well** in a 96-well plate.
- Treat cells with a dilution series of VPS34-IN1 (e.g., 0.1  $\mu$ M to 10  $\mu$ M) alone or in combination with another agent (e.g., L-Asparaginase).
- Incubate for **48 hours** at 37°C.

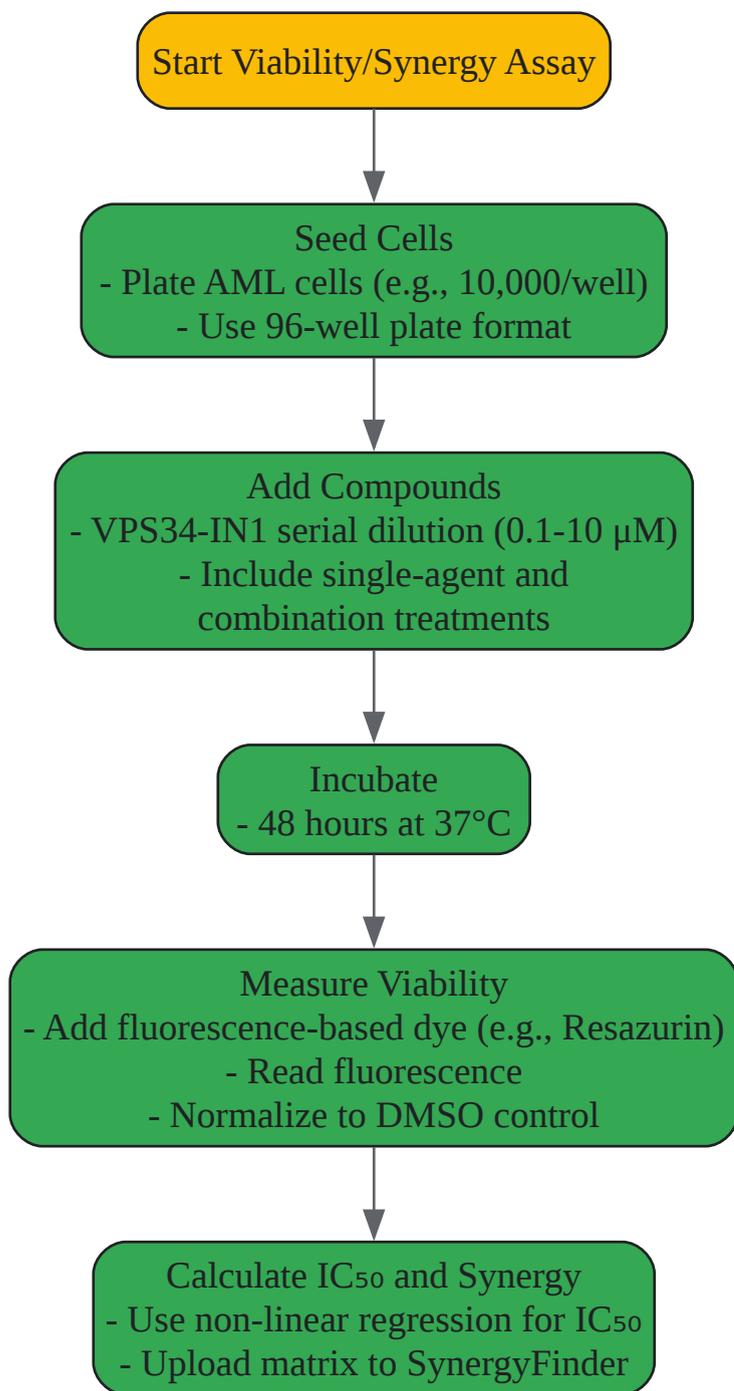
### 2. Viability Measurement

- Add a fluorescence-based viability dye (e.g., Uptiblue/Resazurin).
- Measure fluorescence and normalize values to the DMSO-treated control.
- Calculate IC<sub>50</sub> values using non-linear regression (e.g., GraphPad Prism).

### 3. Synergy Analysis

- Use a web tool like **SynergyFinder** (<https://synergyfinder.fimm.fi/>).
- Input the viability data for all dose combinations of VPS34-IN1 and the second agent.
- Analyze the data against a reference model (e.g., ZIP model) to quantify synergistic effects [4].

The workflow for cell viability and synergy studies is as follows:

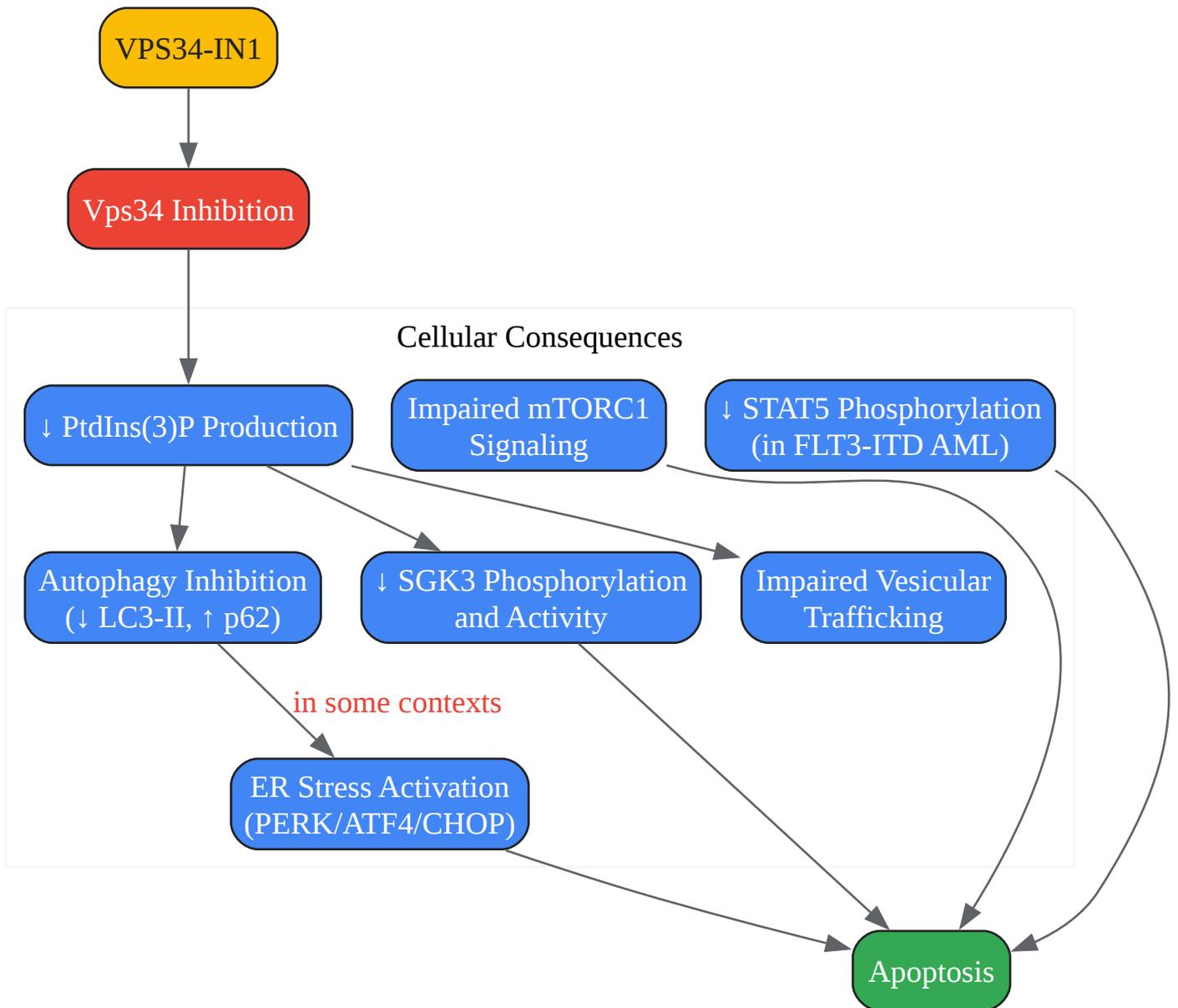


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## Mechanism of Action and Signaling Pathways

VPS34-IN1 exerts its effects by directly inhibiting Vps34 kinase activity, which disrupts multiple cellular processes. The diagram below illustrates its key mechanisms and downstream consequences, particularly the

induction of apoptosis:



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## Frequently Asked Questions (FAQs)

**Q1: What is a typical starting concentration for VPS34-IN1 in cell-based assays?** A good starting point is **1  $\mu$ M**, which effectively inhibits PtdIns(3)P production and SGK3 phosphorylation within a short time

frame [1]. For longer-term treatments (e.g., 24-48 hours) to assess viability or autophagy, you may test a range from **0.1  $\mu\text{M}$  to 5  $\mu\text{M}$**  [4] [3].

**Q2: How specific is VPS34-IN1?** VPS34-IN1 demonstrates excellent selectivity. At concentrations effective for Vps34 inhibition ( $\text{IC}_{50} = 25 \text{ nM}$ ), it does not significantly inhibit Class I or Class II PI3K isoforms or a large panel of 340 protein kinases [1]. However, always include appropriate controls to confirm phenotype specificity in your experimental system.

**Q3: Are there any known off-target effects?** In Kinobead profiling assays, which assess binding to hundreds of cellular kinases, VPS34-IN1 showed high specificity for Vps34 without competing off-target kinases [5]. Its primary cellular effects are consistent with on-target Vps34 inhibition.

**Q4: How should I prepare and store stock solutions of VPS34-IN1?**

- **Solubility:** Highly soluble in DMSO (up to 85 mg/mL or  $\sim 200 \text{ mM}$ ) [2]. It is insoluble in water.
- **Storage:** Prepare aliquots of the DMSO stock solution and store them at **-20°C or -80°C**. Avoid repeated freeze-thaw cycles to maintain stability. Using fresh DMSO is critical as moisture absorption can reduce solubility [2].

**Q5: Can VPS34-IN1 be used in vivo?** While the search results primarily cover in vitro use, one source suggests a possible in vivo formulation using **5% DMSO, 40% PEG300, 5% Tween-80, and 50% ddH<sub>2</sub>O**, which can achieve a concentration of 4.25 mg/mL [2]. You would need to consult specialized literature for confirmed in vivo protocols and dosing.

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## References

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